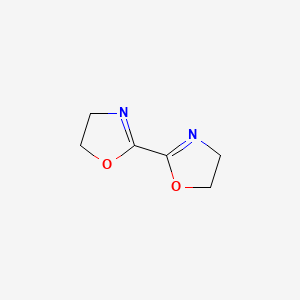
3-(Dibenzylamino)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and others . Unfortunately, the specific molecular structure of “3-(Dibenzylamino)propanoic acid” is not provided in the sources I found.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . The specific physical and chemical properties of “3-(Dibenzylamino)propanoic acid” are not provided in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Fluoroaspartic Acid : A study by Hudlický (1988) details the synthesis of fluoroaspartic acid, utilizing a reaction involving dibenzyl difluoromaleate and dibenzylamine. The process includes the reduction of dibenzyl 2-dibenzylamino-3-fluorosuccinate to fluoroaspartic acid, highlighting the role of 3-(dibenzylamino)propanoic acid derivatives in chemical synthesis (Hudlický, 1988).
Cyanohydrin-forming Reactions : Reetz et al. (1988) explored the cyanohydrin-forming reactions of chiral α-dibenzylamino aldehydes, indicating the significance of dibenzylamino derivatives in stereoselective chemical reactions (Reetz, Drewes, Harms, & Reif, 1988).
Ortho Functionalization of Substituted Toluenes : Research by Cai et al. (2007) discusses the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the transformation into 3-(2'-tolyl)propanoic acid derivatives. This process demonstrates the versatility of dibenzylamino derivatives in organic synthesis (Cai, Fu, Li, Wan, & Shi, 2007).
Synthesis of Dibenzylamino-1-Methylcyclohexanol : Jones et al. (2016) synthesized isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, demonstrating the application of 3-(dibenzylamino)propanoic acid in the creation of complex organic molecules (Jones, Bresciani, Tellam, Wojno, Cooper, Kennedy, & Tomkinson, 2016).
Application in Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Gupta et al. (2016) synthesized Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid (CSB-1), and assessed their effectiveness as corrosion inhibitors for mild steel. This study illustrates the potential application of 3-(dibenzylamino)propanoic acid derivatives in industrial corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Water-Soluble Resin Synthesis
- Thermo-sensitive Resin with Tertiary Amine Oxide Substituents : An et al. (2015) focused on synthesizing a water-soluble resin having tertiary amine oxide side substituents. This involved the synthesis of 3-(dimethylamino)propanoic acid, highlighting the broader utility of dibenzylamino derivatives inmaterials science, specifically in the development of thermo-sensitive resins (An, Yu, Pu, & Li, 2015).
Photodynamic Therapy
- Synthesis of Water-Soluble Zinc Phthalocyanine for DNA-Damaging Studies : Wang et al. (2013) synthesized a novel 3-(4-methoxybenzylamino) propanoic acid substituted water-soluble zinc phthalocyanine (CNPcZn) and investigated its interaction with DNA. This research signifies the potential of 3-(dibenzylamino)propanoic acid derivatives in medical applications, particularly in photodynamic therapy (Wang, Wang, Zhou, Lu, Jiang, Lin, Zhou, & Wei, 2013).
Anticancer Activity
- Study on Anticancer Activity of Fluorobenzylideneamino Propanoic Acid : Ruan et al. (2009) synthesized 2-(4-fluorobenzylideneamino) propanoic acid and assessed its anticancer activity. This highlights the potential biomedical application of 3-(dibenzylamino)propanoic acid derivatives in cancer research (Ruan, Ye, Song, Zhang, & Zhao, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(dibenzylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCUHVZSZCDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303998 | |
| Record name | 3-(dibenzylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibenzylamino)propanoic acid | |
CAS RN |
19812-58-9 | |
| Record name | N,N-Bis(phenylmethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 163863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(dibenzylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)








